molecular formula C24H30O10 B3271705 Oregonin CAS No. 55303-93-0

Oregonin

Cat. No.: B3271705
CAS No.: 55303-93-0
M. Wt: 478.5 g/mol
InChI Key: AQRNEKDRSXYJIN-IRFILORWSA-N
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Mechanism of Action

Oregonin is a diarylheptanoid found in the leaves and bark of Red Alder (Alnus rubra) and has been identified as a major bioactive constituent . This compound has garnered significant interest due to its various biological activities .

Target of Action

This compound’s primary targets are leaf-eating insects, specifically lepidopteran caterpillars . It exhibits significant anti-feedant activity against various species, including the cabbage looper (Trichoplusia ni), white-marked tussock moth (Orgyia leucostigma), fall webworm (Hyphantria cunea), and western tent caterpillar (Malacosoma californicum) .

Mode of Action

This compound interacts with its targets by acting as an anti-feedant . It discourages leaf-eating insects from feeding on the leaves of the Red Alder, thereby protecting the plant from defoliation .

Biochemical Pathways

It has been associated with antioxidant, antifungal, and anti-cancer activities . Additionally, it has been shown to induce the expression of antioxidant-related genes, including Heme oxygenase-1 and NADPH dehydrogenase quinone 1 .

Pharmacokinetics

It is known to accumulate at high concentrations in both the bark and leaves of red alder .

Result of Action

The primary result of this compound’s action is the protection of Red Alder from leaf-eating insects . It achieves this by discouraging these insects from feeding on the leaves of the plant . Additionally, it has been associated with various health benefits, including hepatoprotective and anti-cancer effects .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it is found at high levels in Red Alder leaves early in the growing season, which may contribute to protecting the plant from leaf-eating insects

Preparation Methods

Synthetic Routes and Reaction Conditions: Oregonin can be synthesized through a series of chemical reactions involving the coupling of appropriate phenolic compounds. The synthetic route typically involves the following steps:

    Formation of the Heptane Backbone: The heptane backbone is constructed through aldol condensation reactions.

    Introduction of Phenolic Groups: The phenolic groups are introduced via Friedel-Crafts alkylation.

    Glycosylation: The final step involves glycosylation to attach the β-D-xylopyranosyloxy group.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the bark and leaves of red alder. The process includes:

Chemical Reactions Analysis

Types of Reactions: Oregonin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenolic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced phenolic compounds.

    Substitution Products: Halogenated phenolic derivatives.

Scientific Research Applications

Oregonin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.

    Gingerol: Found in ginger, shares structural similarities and exhibits comparable bioactivities.

    Diarylbutanoids: Compounds with a similar phenolic structure but a shorter carbon chain.

Uniqueness of Oregonin: this compound’s unique glycosylated structure (β-D-xylopyranosyloxy group) distinguishes it from other diarylheptanoids, enhancing its solubility and bioavailability. This structural feature contributes to its potent bioactive properties and makes it a valuable compound for various applications .

Properties

IUPAC Name

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRNEKDRSXYJIN-IRFILORWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318733
Record name Oregonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55303-93-0
Record name Oregonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55303-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oregonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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